4-hydroxy-3-(trimethylsilyl)benzonitrile
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Overview
Description
4-hydroxy-3-(trimethylsilyl)benzonitrile is an organic compound with the molecular formula C10H13NOSi It is a derivative of benzonitrile, where the benzene ring is substituted with a hydroxy group at the 4-position and a trimethylsilyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-(trimethylsilyl)benzonitrile typically involves the introduction of the trimethylsilyl group and the hydroxy group onto the benzonitrile core. One common method involves the silylation of 4-hydroxybenzonitrile using trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction can be represented as follows:
4-hydroxybenzonitrile+trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-(trimethylsilyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as halides (e.g., NaCl) or alkoxides (e.g., NaOCH3) can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: 4-oxo-3-(trimethylsilyl)benzonitrile
Reduction: 4-hydroxy-3-(trimethylsilyl)benzylamine
Substitution: 4-hydroxy-3-(substituted)benzonitrile
Scientific Research Applications
4-hydroxy-3-(trimethylsilyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-(trimethylsilyl)benzonitrile depends on its specific application. In chemical reactions, the hydroxy and trimethylsilyl groups can participate in various interactions, influencing the reactivity and stability of the compound. In biological systems, it may interact with enzymes or receptors, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxybenzonitrile
- 3-(trimethylsilyl)benzonitrile
- 4-hydroxy-3-methylbenzonitrile
Uniqueness
4-hydroxy-3-(trimethylsilyl)benzonitrile is unique due to the presence of both hydroxy and trimethylsilyl groups on the benzonitrile core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
1242069-56-2 |
---|---|
Molecular Formula |
C10H13NOSi |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
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